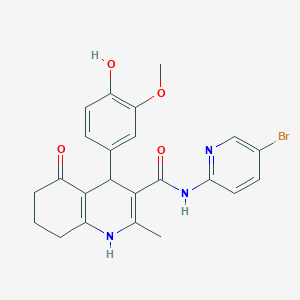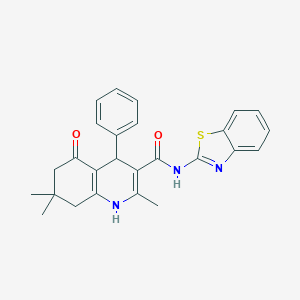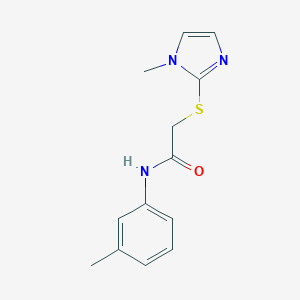![molecular formula C26H18N2OS B304309 (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone, also known as THIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THIQ belongs to the class of thienopyridines, which have shown promising results in the treatment of various diseases.
科学的研究の応用
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anti-inflammatory properties. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用機序
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone acts as a dopamine D2 receptor agonist, which is responsible for its antipsychotic and antidepressant properties. It also acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is responsible for its anti-inflammatory properties. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for its antidepressant and antipsychotic effects. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has also been shown to reduce the levels of pro-inflammatory cytokines, which are responsible for its anti-inflammatory effects. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has a high purity level. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been extensively studied, and its mechanism of action is well understood. However, (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone also has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. One direction is to study its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential use in the treatment of pain and inflammation. Further research is needed to determine the optimal dosage and administration method for (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. Additionally, the development of new analogs of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is a synthetic compound with promising therapeutic applications. Its antipsychotic, antidepressant, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone as a therapeutic agent.
合成法
The synthesis of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone involves the reaction of 2-aminothiophene, 2-bromo-4'-phenylbiphenyl, and 4-chlorobenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization.
特性
製品名 |
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone |
|---|---|
分子式 |
C26H18N2OS |
分子量 |
406.5 g/mol |
IUPAC名 |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H18N2OS/c27-23-21-15-16-22(19-9-5-2-6-10-19)28-26(21)30-25(23)24(29)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-16H,27H2 |
InChIキー |
HEILJWDPTQEHJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=CC=C5)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
